![molecular formula C16H15ClN4O4S B2918266 1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide CAS No. 708220-95-5](/img/structure/B2918266.png)
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide
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Description
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide (1-CMPT-4-NPT) is a thiosemicarbazide derivative that has been studied for its potential use in a variety of scientific and medical applications. Its chemical structure consists of a phenyl ring with two nitro groups and a thiosemicarbazide group connected to a 4-chloro-2-methylphenoxyacetyl group. 1-CMPT-4-NPT has been studied for its antioxidant, antimicrobial, and anti-inflammatory properties, and has shown promise as a potential drug for the treatment of various diseases.
Scientific Research Applications
Potential Anticancer Applications
Thiosemicarbazide derivatives have shown promising results in anticancer studies. For instance, derivatives synthesized for targeting stomach cancer cells demonstrated the ability to intercalate with DNA, potentially leading to groundbreaking discoveries in cancer therapy. These compounds exhibited toxic effects on gastric cancer cells while sparing normal fibroblasts, indicating a selective toxicity that could be beneficial in cancer treatment. Cell cycle analysis revealed their impact on cell division, primarily at the replication stage, accompanied by DNA synthesis disorders and DNA damages like abasic sites and double-strand breaks. The spectroscopic studies suggested DNA intercalating properties of these compounds, making them a promising group with potential anticancer activity (Pitucha et al., 2020).
Antimicrobial and Antibacterial Activities
Thiosemicarbazides have been evaluated for their antimicrobial and antibacterial activities. For example, new 2-amino-1,3,4-oxadiazole derivatives were synthesized and screened for antibacterial activity against Salmonella typhi, where significant activity was observed. The synthesis involved reacting phenyl acetic acid derivatives with thiosemicarbazide, indicating the versatility of thiosemicarbazide derivatives in developing antimicrobial agents (Salama, 2020).
Anti-inflammatory Properties
Studies on 1,2,4-triazole derivatives, which were synthesized from thiosemicarbazides, showcased potential anti-inflammatory agents. The chemical synthesis pathway involved reacting acetic or propionic acid hydrazides with various aryl/alkyl isothiocyanates to produce thiosemicarbazides, which then furnished the 1,2,4-triazoles through alkali cyclization. These derivatives exhibited significant anti-inflammatory activities, highlighting the therapeutic potential of thiosemicarbazide derivatives in treating inflammation-related disorders (Turan-Zitouni et al., 2007).
Antioxidant Properties
Thiosemicarbazide derivatives have also been studied for their antioxidant activities. For example, cis-dioxomolybdenum(VI) complexes of a new ONN chelating thiosemicarbazidato ligand were synthesized and evaluated for their antioxidant activities using methods like DPPH and CUPRAC. These studies contribute to the understanding of thiosemicarbazide derivatives' roles as antioxidants, potentially leading to the development of new antioxidant agents (İLHAN CEYLAN et al., 2015).
properties
IUPAC Name |
1-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-3-(4-nitrophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4S/c1-10-8-11(17)2-7-14(10)25-9-15(22)19-20-16(26)18-12-3-5-13(6-4-12)21(23)24/h2-8H,9H2,1H3,(H,19,22)(H2,18,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPLIMYYISPFDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide |
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